2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S/c17-10-1-2-12-11(7-10)14(22-25-12)9-3-5-23(6-4-9)13(24)8-26-16-19-15(18)20-21-16/h1-2,7,9H,3-6,8H2,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZZMSAVKOQYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NNC(=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the triazole ring: Starting from a suitable precursor, the triazole ring can be synthesized through cyclization reactions.
Thioether formation: The triazole derivative can then be reacted with a thiol compound to form the thioether linkage.
Piperidine ring attachment: The piperidine ring can be introduced through nucleophilic substitution reactions.
Benzoisoxazole incorporation:
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the triazole ring or the benzoisoxazole moiety.
Substitution: Various substitution reactions can occur, especially on the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with triazole and piperidine rings are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring could be involved in hydrogen bonding or coordination with metal ions, while the piperidine and benzoisoxazole moieties might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on formula C₂₀H₁₇ClFN₅O₂S.
Biological Activity
The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a novel triazole derivative that has garnered interest due to its potential biological activities. This compound integrates a triazole moiety, known for its diverse pharmacological properties, with a piperidine-based structure that may enhance its interaction with biological targets.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a 5-amino-1H-1,2,4-triazole ring connected via a thioether linkage to an ethanone group that is further substituted with a 5-fluorobenzo[d]isoxazole and a piperidine ring.
Anticancer Properties
Research has indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have been evaluated against various cancer cell lines. In studies involving mercapto-substituted 1,2,4-triazoles, compounds demonstrated notable cytotoxicity against colon carcinoma (HCT-116) and human breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively . The incorporation of the triazole ring in these compounds is believed to contribute to their ability to interfere with cellular processes involved in tumor growth.
The biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example:
- Inhibition of Enzyme Activity : Triazoles can inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have explored the biological implications of triazole derivatives:
- Study on Anticancer Activity : A series of mercapto-substituted triazoles were synthesized and tested against cancer cell lines. Compounds showed varying degrees of activity, with some exhibiting significant cytotoxic effects at low concentrations .
- Antimicrobial Evaluation : Compounds related to 5-amino-1H-1,2,4-triazole have been evaluated for their ability to inhibit bacterial growth, demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Optimal Conditions | Yield Range | Ref. |
|---|---|---|---|
| Triazole formation | Thiosemicarbazide + CS, DMF, 80°C | 70–85% | |
| Thioether coupling | NaOH, ethanol, 60°C, 4 hr | 60–75% | |
| Piperidine functionalization | Pd(OAc), KCO, DMF, 100°C | 50–65% |
Q. Table 2. Critical Spectroscopic Data
| Technique | Diagnostic Signals | Interpretation |
|---|---|---|
| NMR (DMSO-d6) | δ 8.2 (s, 1H, triazole), δ 6.8–7.3 (m, aromatic) | Confirms substitution pattern |
| IR | 1250 cm (C=S), 1650 cm (C=O) | Validates thioether/ketone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
